N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The inhibitory activity of these compounds is significant, with the IC50 of a representative compound reaching 3.6 nm .
Chemical Reactions Analysis
The thiazolo[5,4-b]pyridine derivatives show potent PI3K inhibitory activity . The structure-activity relationships (SAR) study indicates that the sulfonamide functionality and the pyridyl attached to thiazolo[5,4-b]pyridine are key structural units for PI3Kα inhibitory potency .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide”, focusing on six unique applications inferred from the activities of similar thiazolo[5,4-b]pyridine compounds:
Antioxidant Activity
Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit significant antioxidant properties. These compounds can neutralize free radicals, which may prevent oxidative stress-related diseases .
Antimicrobial Activity
These compounds have shown high antimicrobial activity, suggesting potential for development as new antimicrobial agents to combat various bacterial infections .
Herbicidal Activity
The structural framework of thiazolo[5,4-b]pyridines has been utilized in the development of herbicides, indicating their use in agricultural research to control unwanted plant growth .
Anti-inflammatory Activity
Thiazolo[5,4-b]pyridine derivatives have demonstrated anti-inflammatory effects, which could be explored for treating inflammatory conditions .
Antifungal Activity
Similar compounds have been developed for their antifungal activities, which could lead to new treatments for fungal infections .
Antitumor and Cytotoxic Activity
These compounds have shown promising antitumor and cytotoxic activities, suggesting their potential application in cancer research and therapy .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs .
Mode of Action
The compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid, Lys802, in PI3Kα . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and autophagy . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to effects such as slowed cell growth or induced cell death .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The inhibition of PI3K by this compound can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include slowed cell growth, induced cell death, or other changes in cell behavior . The exact effects would likely depend on factors such as the specific cell type and the presence of other signaling molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility properties could affect its distribution within the body and its ability to reach its target cells . Additionally, factors such as pH and the presence of other molecules could potentially influence the compound’s stability and efficacy .
properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROIROKHSVVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.